L9 - 107231-92-5

L9

Catalog Number: EVT-1507899
CAS Number: 107231-92-5
Molecular Formula: C16H14N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L9 refers to several compounds, with notable examples including the monoclonal antibody L9 and Euphorbia factor L9. The monoclonal antibody L9 is significant in immunology for its role in recognizing the Plasmodium falciparum circumsporozoite protein, which is crucial for malaria prevention. Euphorbia factor L9, a natural product derived from the Euphorbia plant, exhibits potential pharmacological properties. Each of these compounds falls under distinct classifications based on their chemical structure and biological function.

Source and Classification
  1. Monoclonal Antibody L9: This antibody is derived from human immune responses and is classified as an immunoglobulin G (IgG). It is specifically designed to target the circumsporozoite protein of Plasmodium falciparum, making it a candidate for malaria vaccines and therapies .
  2. Euphorbia Factor L9: This compound is classified as a natural product with a complex chemical structure comprising 37 carbon atoms, 41 hydrogen atoms, one nitrogen atom, and nine oxygen atoms (C37H41NO9). It belongs to a group of compounds known for their diverse biological activities .
Synthesis Analysis

Methods

  1. Monoclonal Antibody L9: The synthesis involves immunizing mice with the circumsporozoite protein to elicit an immune response. B cells producing the desired antibody are then fused with myeloma cells to create hybridomas, which are screened for high-affinity binding to the target antigen. Successful hybridomas are cloned and expanded to produce large quantities of the antibody .
  2. Euphorbia Factor L9: The synthesis typically involves extraction from the Euphorbia plant followed by purification processes such as chromatography. Advanced techniques like nuclear magnetic resonance spectroscopy may be used to elucidate its structure and confirm purity .
Molecular Structure Analysis

Structure and Data

  1. Monoclonal Antibody L9: The structural analysis reveals that L9 binds to specific epitopes on the circumsporozoite protein, forming a stable trimeric complex. Cryo-electron microscopy has provided detailed insights into its molecular architecture, showing how the antibody interacts with the antigen at an atomic level .
  2. Euphorbia Factor L9: The molecular structure of Euphorbia factor L9 includes multiple functional groups that contribute to its biological activity. The compound's structure has been characterized using techniques such as mass spectrometry and infrared spectroscopy, revealing its complex arrangement of carbon chains and functional groups .
Chemical Reactions Analysis

Reactions and Technical Details

  1. Monoclonal Antibody L9: The primary reaction involves the binding of the antibody to its target protein, which can neutralize the pathogen’s ability to infect host cells. This mechanism is critical in vaccine development as it enhances immunity against malaria .
  2. Euphorbia Factor L9: This compound may undergo various chemical reactions typical of natural products, including hydrolysis and oxidation, which can affect its pharmacological properties. Research into its reactivity is ongoing to better understand its therapeutic potential .
Mechanism of Action

Process and Data

  1. Monoclonal Antibody L9: The mechanism involves the recognition of specific epitopes on the circumsporozoite protein by the antibody, leading to neutralization of sporozoites before they can infect liver cells. This interaction triggers an immune response that can provide long-lasting protection against malaria .
  2. Euphorbia Factor L9: While specific mechanisms are still being studied, it is believed that Euphorbia factor L9 may exert its effects through interactions with cellular pathways involved in inflammation or cell signaling, contributing to its potential therapeutic uses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Monoclonal Antibody L9:
    • Molecular Weight: Approximately 150 kDa.
    • Solubility: Highly soluble in physiological buffers.
    • Stability: Stable under proper storage conditions (refrigerated).
  2. Euphorbia Factor L9:
    • Molecular Weight: 629.73 g/mol.
    • Appearance: Typically appears as a yellowish solid.
    • Solubility: Soluble in organic solvents but less so in water.
Applications

Scientific Uses

  1. Monoclonal Antibody L9: This antibody is primarily used in vaccine development against malaria and in research settings to study immune responses to Plasmodium falciparum infections . Its ability to neutralize sporozoites makes it a valuable tool in both clinical and laboratory environments.
  2. Euphorbia Factor L9: Research indicates potential applications in pharmacology due to its bioactive properties, which may include anti-inflammatory or anticancer effects. Further studies are required to fully explore its therapeutic applications in medicine .
Molecular Characterization of L9 in Biomedical Research

Structural Biology of L9 Antibody-Protein Interactions

Cryo-EM Structural Analysis of L9-PfCSP Complexes

Cryo-electron microscopy (cryo-EM) has revolutionized our understanding of the protective mechanism of the human monoclonal antibody L9 against Plasmodium falciparum malaria. High-resolution structures (3.36–3.7 Å) reveal that L9 recognizes full-length circumsporozoite protein (PfCSP) through an atypical trimeric configuration, where three L9 Fabs simultaneously engage a single PfCSP molecule [2] [7]. This architecture overcomes previous technical challenges in visualizing flexible PfCSP repeats by stabilizing a 27-residue antigenic segment spanning residues 105–131 [7]. The cryo-EM density maps show ordered NPNV-DPNA minor repeat units while the N-terminal, C-terminal, and major NPNA repeat regions remain disordered, indicating L9’s exclusive selectivity for minor repeats [2] [3]. Angular variability between Fabs (71.6°–89.8°) accommodates PfCSP’s conformational flexibility without disrupting epitope contacts, enabling high-avidity binding critical for sporozoite neutralization [7].

Table 1: Cryo-EM Data Collection and Refinement Statistics for L9-PfCSP Complexes

ParameterClass 1 ReconstructionClass 2 Reconstruction
Resolution (Å)3.63.7
Particles (n)117,47962,735
Buried Surface Area (Ų)550 per Fab550 per Fab
Ordered PfCSP Residues27 (105–131)27 (105–131)
Fab Angle Variability82.0°–84.4°71.6°–89.8°

Epitope Mapping: NPNV Tetrapeptide Recognition Mechanisms

L9 exhibits exceptional specificity for the Asn-Pro-Asn-Val (NPNV) tetrapeptide within PfCSP’s minor repeats, with structural data revealing a type-1 β-turn conformation stabilized by germline-encoded and affinity-matured residues [2] [8]. The paratope forms a deep hydrophobic pocket dominated by the light chain (53.5% buried surface area), where key interactions include:

  • W32L (CDRL1): CH-π stacking with N1 of NPNV
  • Y94L (CDRL3): Hydrophobic engagement with P2
  • R96L (CDRL3): Hydrogen bonding with N3
  • Y97H (CDRH3): Hydrophobic cavity for V4 [2] [7]

This binding mode diverges from classical VH3-33/Vκ1-5 anti-NANP antibodies, as L9’s elongated CDRH3 and repositioned CDR loops sterically exclude NPNA motifs [2] [8]. Functional assays confirm that alanine substitution at R96L abolishes NPNV binding, while V4A mutation in NPNA (changing to NPNA) reduces affinity by >100-fold [7] [8]. Crucially, the complete L9 epitope spans NPNVD, with the aspartic acid (D) in DPNA serving as a structural spacer rather than a direct contact residue [3] [7].

Table 2: Key Paratope:Epitope Interactions in L9-PfCSP Recognition

Antibody ResidueCDR LocationEpitope ResidueInteraction TypeEnergetic Contribution
W32LL1N1 (NPNV)CH-π bondΔΔG = +3.2 kcal/mol upon mutation
Y94LL3P2 (NPNV)Hydrophobic packingCritical for β-turn stability
R96LL3N3 (NPNV)H-bond network (3 bonds)Abolishes binding if mutated
Y97HH3V4 (NPNV)Hydrophobic cavityEnables NPNV>NPNA selectivity
W52HH2Y94Lπ-π stacking (paratope stabilization)Indirectly enhances P2 affinity

Homotypic Trimer Assembly Dynamics in Pathogen Neutralization

The cryo-EM structures reveal that L9’s unprecedented potency hinges on homotypic Fab-Fab interactions that stabilize the trimeric complex. These interfaces contribute >800 Ų of buried surface area and involve:

  • Heavy-chain residues (e.g., HQ39, HY50)
  • Light-chain residues (e.g., LY91-LT92 backbone) [2] [7]

Mutagenesis studies demonstrate that disrupting these interfaces reduces sporozoite neutralization by >100-fold in vivo, confirming their biological significance [7] [8]. Molecular dynamics simulations reveal that affinity maturation of L9’s light chain (particularly R96L) rigidifies the homotypic interface, enabling cooperative binding to adjacent NPNV repeats spaced by DPNA linkers [2]. This multivalency generates ultra-high avidity (KD < 1 nM for full-length PfCSP), explaining L9’s superiority over monovalent junction-targeting antibodies like CIS43 [3] [7]. The 27-residue epitope recognized by the trimeric complex is >98% conserved across global P. falciparum strains, validating its potential as a vaccine target [7].

Table 3: Impact of Homotypic Interface Mutations on L9 Neutralization

MutationLocationPfCSP Binding (ΔKD)Sporozoite Neutralization IC50In Vivo Protection (Mouse Model)
Wild-type L9N/A1 (reference)0.8 μg/mL100% at 10 mg/kg
HQ39AHomotypic interface12-fold reduction15.7 μg/mL40% at 10 mg/kg
LR96ACDRL3 (epitope+interface)Unmeasurable>50 μg/mL0% at 10 mg/kg
HY50FHomotypic interface8-fold reduction9.3 μg/mL60% at 10 mg/kg

Properties

CAS Number

107231-92-5

Product Name

L9

Molecular Formula

C16H14N2O3

Synonyms

L9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.